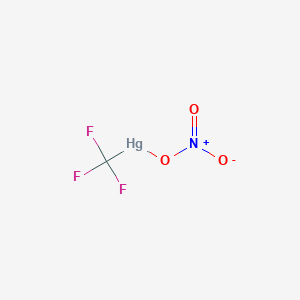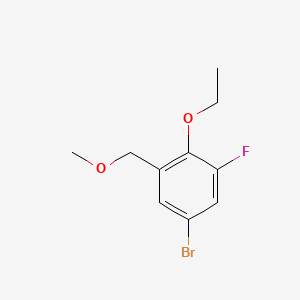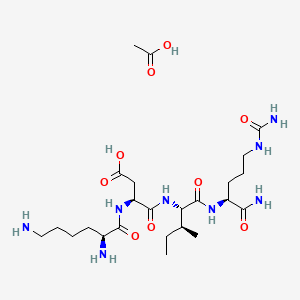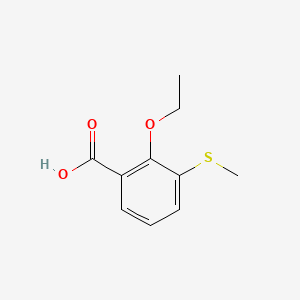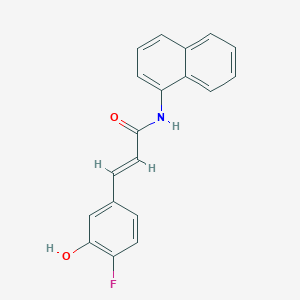
(e)-3-(4-Fluoro-3-hydroxy-phenyl)-n-naphthalen-1-yl-acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(e)-3-(4-Fluoro-3-hydroxy-phenyl)-n-naphthalen-1-yl-acrylamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluoro-substituted phenyl ring, a hydroxy group, and a naphthyl group connected via an acrylamide linkage. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a valuable subject of study in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (e)-3-(4-Fluoro-3-hydroxy-phenyl)-n-naphthalen-1-yl-acrylamide typically involves a multi-step process. One common synthetic route includes the following steps:
Preparation of 4-Fluoro-3-hydroxybenzaldehyde: This intermediate can be synthesized through the selective fluorination of 3-hydroxybenzaldehyde.
Synthesis of 4-Fluoro-3-hydroxycinnamic acid: The aldehyde is then subjected to a Knoevenagel condensation reaction with malonic acid to form the corresponding cinnamic acid derivative.
Formation of the Acrylamide: The cinnamic acid derivative is converted to the acrylamide through an amidation reaction with naphthalen-1-amine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
(e)-3-(4-Fluoro-3-hydroxy-phenyl)-n-naphthalen-1-yl-acrylamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or quinone derivative.
Reduction: The acrylamide double bond can be reduced to form the corresponding amide.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of 4-fluoro-3-oxo-phenyl-n-naphthalen-1-yl-acrylamide.
Reduction: Formation of 3-(4-fluoro-3-hydroxy-phenyl)-n-naphthalen-1-yl-propionamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
(e)-3-(4-Fluoro-3-hydroxy-phenyl)-n-naphthalen-1-yl-acrylamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (e)-3-(4-Fluoro-3-hydroxy-phenyl)-n-naphthalen-1-yl-acrylamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit certain enzymes involved in inflammatory processes or interact with receptors on cancer cells to induce apoptosis.
相似化合物的比较
Similar Compounds
3-(4-Fluoro-3-hydroxy-phenyl)-n-phenyl-acrylamide: Lacks the naphthyl group, which may affect its reactivity and biological activity.
3-(4-Fluoro-3-hydroxy-phenyl)-n-naphthalen-1-yl-propionamide: Similar structure but with a saturated propionamide linkage instead of the acrylamide double bond.
4-Fluoro-3-hydroxycinnamic acid: Precursor in the synthesis of the target compound, lacks the amide linkage.
Uniqueness
(e)-3-(4-Fluoro-3-hydroxy-phenyl)-n-naphthalen-1-yl-acrylamide is unique due to its combination of functional groups, which imparts specific chemical properties and biological activities. The presence of the fluoro and hydroxy groups on the phenyl ring, along with the naphthyl group and acrylamide linkage, makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C19H14FNO2 |
|---|---|
分子量 |
307.3 g/mol |
IUPAC 名称 |
(E)-3-(4-fluoro-3-hydroxyphenyl)-N-naphthalen-1-ylprop-2-enamide |
InChI |
InChI=1S/C19H14FNO2/c20-16-10-8-13(12-18(16)22)9-11-19(23)21-17-7-3-5-14-4-1-2-6-15(14)17/h1-12,22H,(H,21,23)/b11-9+ |
InChI 键 |
BMCSPJSYPPZCJI-PKNBQFBNSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)/C=C/C3=CC(=C(C=C3)F)O |
规范 SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C=CC3=CC(=C(C=C3)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2,12-Diazahexacyclo[14.2.2.19,12.01,9.03,8.016,21]henicosa-3,5,7-triene-18-carboxylic acid](/img/structure/B14758393.png)
![Tricyclo[10.4.0.03,8]hexadeca-1(16),3,5,7,12,14-hexaen-2-one](/img/structure/B14758413.png)

![5-O-tert-butyl 2-O-ethyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-2,5-dicarboxylate](/img/structure/B14758421.png)
![4'-Isopropoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B14758422.png)
![[2-(2,2-Dimethylpropanoylamino)-3-fluorophenyl]boronic acid](/img/structure/B14758430.png)
